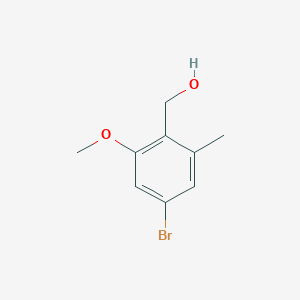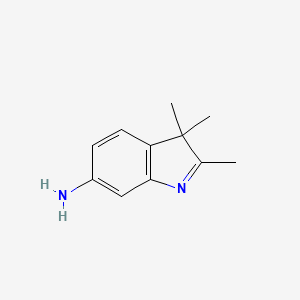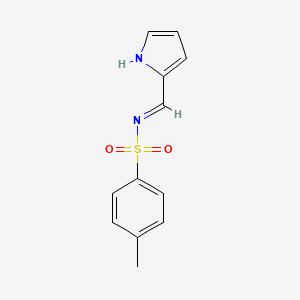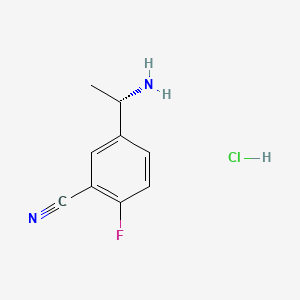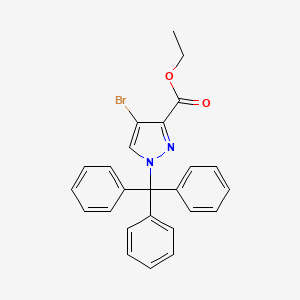![molecular formula C18H27N3O4 B13661032 Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate is a complex organic compound that features a picolinate ester linked to a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate typically involves multiple steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions at the amine site.
Coupling with picolinic acid: The Boc-protected piperidine is then coupled with picolinic acid or its derivatives under conditions that promote ester formation. Common reagents for this step include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Methylation: The final step involves the methylation of the ester group to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Deprotected amine derivatives.
科学的研究の応用
Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.
類似化合物との比較
Similar Compounds
Methyl 3-(Boc-amino)picolinate: Similar structure but lacks the piperidine ring.
Methyl 4-(Boc-amino)picolinate: Similar but with different substitution on the picolinate ring.
特性
分子式 |
C18H27N3O4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-14-6-5-9-21(12-14)11-13-7-8-19-15(10-13)16(22)24-4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,20,23) |
InChIキー |
GVTOTSXHWNQXLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

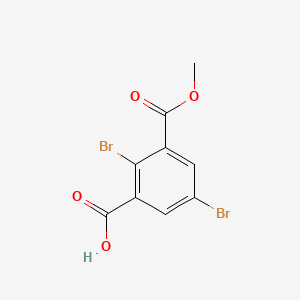
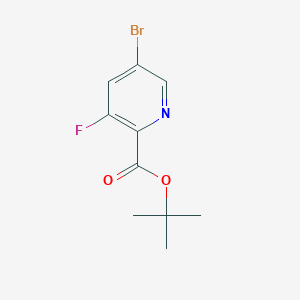
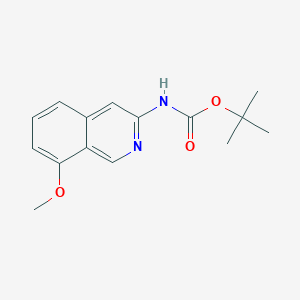
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
